(R)-4-oxo-4-(1-phenylethoxy)butanoic acid (R)-4-oxo-4-(1-phenylethoxy)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16537941
InChI: InChI=1S/C12H14O4/c1-9(10-5-3-2-4-6-10)16-12(15)8-7-11(13)14/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m1/s1
SMILES:
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

(R)-4-oxo-4-(1-phenylethoxy)butanoic acid

CAS No.:

Cat. No.: VC16537941

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-oxo-4-(1-phenylethoxy)butanoic acid -

Specification

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name 4-oxo-4-[(1R)-1-phenylethoxy]butanoic acid
Standard InChI InChI=1S/C12H14O4/c1-9(10-5-3-2-4-6-10)16-12(15)8-7-11(13)14/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m1/s1
Standard InChI Key IITVAEZXZLJTLD-SECBINFHSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)OC(=O)CCC(=O)O
Canonical SMILES CC(C1=CC=CC=C1)OC(=O)CCC(=O)O

Introduction

Structural Characteristics and Stereochemical Significance

The molecular formula of (R)-4-oxo-4-(1-phenylethoxy)butanoic acid is C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_4, with a molar mass of 222.24 g/mol. Its structure comprises three critical components:

  • Butanoic Acid Backbone: A four-carbon chain terminating in a carboxylic acid group (COOH-\text{COOH}) at the first position.

  • Ketone Group: A carbonyl (C=O-\text{C=O}) at the fourth carbon, which enhances electrophilic reactivity.

  • Phenylethoxy Substituent: A chiral 1-phenylethoxy group (OCH(C6H5)CH3-\text{OCH}(\text{C}_6\text{H}_5)\text{CH}_3) at the fourth carbon, introducing stereochemical complexity.

The (R)-configuration at the chiral center (C-1 of the phenylethoxy group) dictates its spatial orientation, influencing interactions with biological targets and synthetic pathways. The phenyl group contributes to hydrophobicity, while the ether linkage modulates solubility in polar solvents .

Synthetic Methodologies

Optimization Challenges

  • Solvent Effects: Reactions in acetic acid–water mixtures (50–70% acetic acid) enhance enolization of the ketone, accelerating reactivity .

  • Temperature Control: Elevated temperatures (303–313 K) improve reaction rates but risk racemization, necessitating precise thermal management .

Chemical Reactivity and Mechanistic Insights

Electrophilic and Nucleophilic Behavior

The ketone group undergoes nucleophilic additions, while the carboxylic acid participates in condensation reactions (e.g., esterification). Key reactions include:

  • Oxidation: Chromium-based oxidants like benzimidazolium fluorochromate (BIFC) selectively oxidize the α-carbon, yielding dicarboxylic acids .

  • Acid-Catalyzed Cleavage: The phenylethoxy group is susceptible to hydrolysis under acidic conditions, generating phenol and 4-oxobutanoic acid.

Kinetic and Thermodynamic Data

A kinetic study of 4-oxo-4-phenyl butanoic acid oxidation by BIFC in acetic acid–water media revealed:

ParameterValue (50% AcOH, 303 K)
Rate Constant (k2k_2)3.48×1023.48 \times 10^{-2} dm³/mol·s
Activation Energy (EaE_a)45.2 kJ/mol
Entropy Change (ΔS\Delta S)-120 J/mol·K

These data suggest a polar transition state stabilized by high acetic acid content, aligning with Amis’s solvent dielectric theory .

Applications in Pharmaceutical Development

Comparative Analysis with Related Compounds

CompoundStructural FeaturesKey Differences
4-Oxo-4-phenyl butanoic acidPhenyl at C-4Lacks ether linkage; achiral
Ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoateAmino substituentEnhanced solubility in apolar solvents
(R)-4-Oxo-4-(2,4,5-trifluorophenoxy)butanoic acidFluorinated aryl groupHigher electrophilicity

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